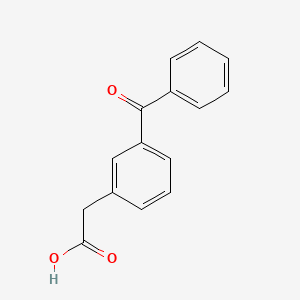

Desmethyl Ketoprofen

Beschreibung

Contextualization within Arylacetic Acid Chemistry

Arylacetic acids are a class of organic compounds characterized by an acetic acid substituent attached to an aromatic ring. researchgate.net This structural motif is found in many biologically active molecules and serves as a versatile scaffold in organic synthesis. researchgate.netrsc.org The chemical reactivity of arylacetic acids can be manipulated through various synthetic strategies, including C-H activation, decarboxylation, and functionalization of the methylene (B1212753) group. researchgate.netorganic-chemistry.org

2-(3-Benzoylphenyl)acetic acid fits squarely within this chemical family, possessing a phenylacetic acid core. The presence of the benzoyl group at the meta-position of the phenyl ring introduces specific electronic and steric properties that influence its chemical behavior and biological activity. The synthesis of arylacetic acid derivatives, including those of 2-(3-benzoylphenyl)acetic acid, can be achieved through methods such as palladium-catalyzed cross-coupling reactions. rsc.org

Significance as a Research Compound

The primary significance of 2-(3-benzoylphenyl)acetic acid in academic research stems from its close structural relationship to the well-known nonsteroidal anti-inflammatory drug (NSAID), ketoprofen (B1673614). nih.gov In fact, 2-(3-benzoylphenyl)acetic acid is also known as desmethyl ketoprofen and is considered an impurity in the synthesis of ketoprofen. ontosight.ai This relationship has spurred extensive investigation into its own pharmacological properties and its potential as a lead compound for the development of new therapeutic agents.

Researchers have utilized 2-(3-benzoylphenyl)acetic acid and its derivatives to explore structure-activity relationships, aiming to design molecules with enhanced efficacy and reduced side effects. nih.govmdpi.com Its utility extends to being a starting material for the synthesis of a variety of analogs and derivatives, allowing for the systematic modification of its structure to probe interactions with biological targets. rsc.orgmdpi.com

Overview of Key Research Areas

The academic research surrounding 2-(3-benzoylphenyl)acetic acid is concentrated in several key areas, primarily driven by its pharmacological potential.

Anti-inflammatory and Analgesic Activity: A significant body of research has focused on the anti-inflammatory and analgesic properties of 2-(3-benzoylphenyl)acetic acid and its derivatives. cymitquimica.comnih.gov Studies have shown that this compound and its analogs exhibit potent anti-inflammatory effects in various pharmacological models. nih.gov The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. cymitquimica.com For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and shown to be more potent than ketoprofen in certain anti-inflammatory models. nih.govresearchgate.net

Anticancer Research: More recently, the potential of 2-(3-benzoylphenyl)acetic acid derivatives as anticancer agents has been explored. Research has demonstrated that certain derivatives exhibit moderate antitumor activity against various human tumor cell lines. nih.govresearchgate.net This line of inquiry often involves modifying the parent compound to incorporate structural features that can inhibit targets relevant to cancer progression, such as matrix metalloproteinases (MMPs) in addition to COX enzymes. nih.govresearchgate.net

Prodrug Development: The metabolic conversion of related compounds to active arylacetic acids is another area of interest. nih.gov This concept of in vivo generation of an active drug from a precursor molecule has been explored to achieve sustained release and potentially improved therapeutic profiles. nih.gov

Synthesis and Derivatization: A substantial portion of the research involves the chemical synthesis of 2-(3-benzoylphenyl)acetic acid and its derivatives. mdpi.comgoogle.comprepchem.com Various synthetic routes have been developed and optimized to produce these compounds efficiently. google.comprepchem.com Furthermore, extensive derivatization studies have been conducted to create libraries of related molecules for biological screening. mdpi.comrsc.orgresearchgate.netscientific-publications.net These studies are crucial for understanding how structural modifications impact the compound's biological activity.

| Compound Name | Chemical Formula | Key Research Application |

| 2-(3-Benzoylphenyl)acetic acid | C15H12O3 | Anti-inflammatory, Analgesic, Precursor for derivatives |

| Ketoprofen | C16H14O3 | Anti-inflammatory, Analgesic |

| 2-(3-Benzoylphenyl)propanohydroxamic acid | C16H15NO3 | Anti-inflammatory, Antitumor |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | C16H15NO3 | Anti-inflammatory, Antitumor |

| Amfenac | C15H13NO3 | Anti-inflammatory, Analgesic |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-benzoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDSXDRDRWDASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176563 | |

| Record name | (3-Benzoylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22071-22-3 | |

| Record name | 3-Benzoylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22071-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Benzoylphenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022071223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Benzoylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-BENZOYLPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57OG4Q7B6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(3-Benzoylphenyl)acetic Acid

Several synthetic pathways have been developed to produce 2-(3-benzoylphenyl)acetic acid, starting from various precursors and employing a range of chemical reactions.

A common industrial method for the synthesis of related compounds like ketoprofen (B1673614), which can be adapted for 2-(3-benzoylphenyl)acetic acid, begins with 3-methylbenzophenone. This multi-step process typically involves the following sequence:

Bromination: The process initiates with the bromination of 3-methylbenzophenone, often using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl4), to yield 3-bromomethylbenzophenone.

Cyanation: The resulting 3-bromomethylbenzophenone is then reacted with a cyanide salt, such as potassium cyanide, to form 3-benzoylphenylacetonitrile (B23885) (also referred to as 3-cyanomethylbenzophenone).

Hydrolysis: The final step is the hydrolysis of the nitrile group in 3-benzoylphenylacetonitrile to a carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous hydrochloric acid (HCl), or a base.

An alternative approach utilizes 3-benzoylphenylacetonitrile as the direct starting material. This method is particularly useful as 3-benzoylphenylacetonitrile can be synthesized from the reaction of 3-(bromomethyl)benzophenone with sodium cyanide. crysdotllc.com The conversion of 3-benzoylphenylacetonitrile to 2-(3-benzoylphenyl)acetic acid is achieved through hydrolysis.

The hydrolysis can be carried out under acidic or basic conditions. For instance, refluxing 3-benzoylphenylacetonitrile with a mixture of sulfuric acid and acetic acid will yield the desired carboxylic acid. google.com Alternatively, a two-step process involving reaction with hydrogen chloride gas in an alcohol solvent, followed by hydrolysis with an inorganic base like sodium hydroxide (B78521) or potassium hydroxide, has been reported to produce high yields of the final product. chemistryviews.org In some variations, the alkoxide of 3-benzoylphenylacetonitrile is used as a starting point for direct methylation, followed by hydrolysis to produce the corresponding α-methyl derivative, ketoprofen. researchgate.net

| Starting Material | Key Intermediates | Key Reactions | Reported Yields |

|---|---|---|---|

| 3-Methylbenzophenone | 3-Bromomethylbenzophenone, 3-Benzoylphenylacetonitrile | Bromination, Cyanation, Hydrolysis | Not specified in provided abstracts |

| 3-Benzoylphenylacetonitrile | None | Hydrolysis | Up to 98% for the hydrolysis step |

More contemporary approaches to the synthesis of 2-(3-benzoylphenyl)acetic acid and its derivatives like ketoprofen have focused on improving efficiency and reducing the use of hazardous reagents. These advanced techniques include:

Transition-Metal Catalyzed Reactions: Methods such as palladium-catalyzed Heck coupling and carbonylation reactions have been employed. For example, 3-bromobenzophenone (B87063) can be converted to 3-vinylbenzophenone via a Heck coupling, which is then subjected to a palladium-catalyzed carbonylation to form an ester precursor that can be hydrolyzed to the final acid.

Friedel-Crafts Reaction: Another synthetic strategy starts from 3-cyanomethyl-benzoic acid, which undergoes a Friedel-Crafts reaction, followed by α-monomethylation and hydrolysis to give ketoprofen with a reported total yield of 73.8%. researchgate.net

These advanced methods offer alternatives to traditional routes, often with improved yields and more environmentally benign conditions.

Derivatization Strategies for 2-(3-Benzoylphenyl)acetic Acid

The carboxylic acid group of 2-(3-benzoylphenyl)acetic acid is a key functional handle for various chemical modifications. These derivatizations are primarily aimed at altering the molecule's properties for therapeutic applications, such as in prodrug development.

Esterification of the carboxylic acid moiety is a common strategy to create prodrugs. researchgate.net Prodrugs are inactive or less active molecules that are converted to the active parent drug in the body. For NSAIDs, this approach is often used to mask the free carboxylic acid group, which is associated with gastrointestinal side effects.

Several ester prodrugs of the related compound ketoprofen have been synthesized and evaluated. These are typically prepared by reacting the parent acid with an alcohol in the presence of an acid catalyst or a coupling agent. Examples include:

Simple Alkyl Esters: Methyl, ethyl, and propyl esters have been synthesized by reacting ketoprofen with the corresponding alcohol in the presence of concentrated sulfuric acid.

Mutual Prodrugs: Esterification with other biologically active molecules, such as antioxidants (e.g., menthol, thymol, eugenol) or another anti-inflammatory agent like salicylic (B10762653) acid, has been explored. researchgate.net These mutual prodrugs aim to provide synergistic therapeutic effects.

Glycolic Acid Spacers: To improve in vivo lability, double ester prodrugs have been synthesized where the drug is connected to an antioxidant via a glycolic acid spacer.

These ester prodrugs often exhibit increased lipophilicity compared to the parent drug, which can influence their absorption and distribution. chemistryviews.orgresearchgate.net

| Ester Type | Alcohol/Phenol Component | Synthetic Method |

|---|---|---|

| Alkyl Ester | Methanol (B129727), Ethanol (B145695), Propanol | Acid-catalyzed esterification |

| Antioxidant Ester | Menthol, Thymol, Eugenol, Guaiacol, Vanillin, Sesamol | Dicyclohexylcarbodiimide (DCC) coupling |

| Mutual Prodrug | Salicylic acid | Not specified in provided abstracts |

| Glycolic Acid Spacer Prodrug | Thymol, Guaiacol, Menthol, Vanillin | Multi-step synthesis involving a glycolic acid linker |

Amidation of the carboxylic acid group is another important derivatization strategy. The resulting amides can act as prodrugs or may possess their own unique biological activities.

Amide Synthesis: Amides of 2-(3-benzoylphenyl)acetic acid and its analogs are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride. This is often achieved by reacting the acid with thionyl chloride. The resulting acid chloride can then be reacted with an appropriate amine to form the desired amide.

Mannich Bases: Mannich base amides of ketoprofen have been synthesized. This involves a three-step process: conversion of the acid to the acid chloride, reaction with ammonia (B1221849) to form the primary amide, and then a Mannich reaction with formaldehyde (B43269) and a secondary amine.

Thiadiazole Conjugates: Derivatives have been prepared by conjugating ketoprofen with amino-thiadiazole moieties using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). frontiersrj.com

Hydroxamic Acids: 2-(3-Benzoylphenyl)propanohydroxamic acid has been synthesized from ketoprofen and has shown potent biological activity.

While specific examples of the direct sulfonamidation of 2-(3-benzoylphenyl)acetic acid are not prevalent in the searched literature, the general principles of amide bond formation can be extended to the synthesis of sulfonamides. Typically, this would involve the reaction of the corresponding acid chloride with a sulfonamide or the coupling of the carboxylic acid with a sulfonamide using a suitable coupling agent. The synthesis of sulfonamide derivatives is an active area of research due to their wide range of pharmacological activities.

Formation of Hydroxamic Acid and Oximic Analogues

The synthesis of hydroxamic acid and oximic analogues of 2-(3-benzoylphenyl)acetic acid derivatives has been explored as a strategy to develop compounds with dual biological activities. nih.gov One notable example starts from the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, which is 2-(3-benzoylphenyl)propanoic acid. researchgate.nettechnologynetworks.com

The synthesis of the hydroxamic acid analogue, 2-(3-benzoylphenyl)propanohydroxamic acid, is achieved through a two-step process. First, ketoprofen is converted to its methyl ester, methyl 2-(3-benzoylphenyl)propionate, by refluxing with absolute methanol in the presence of sulfuric acid. nih.gov Subsequently, this ester intermediate is treated with hydroxylamine (B1172632) hydrochloride and sodium methoxide (B1231860) in methanol to yield the final hydroxamic acid derivative. nih.gov

For the formation of the oximic analogue, 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid, a more direct approach is taken. researchgate.net Ketoprofen is refluxed with hydroxylamine hydrochloride and sodium acetate (B1210297) in ethanol containing a few drops of water. nih.gov The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and mass spectroscopy. nih.govresearchgate.net

These synthetic modifications are driven by the aim to create dual-mechanism drugs. technologynetworks.com The introduction of the hydroxamic acid moiety, for instance, is a structural feature associated with the inhibition of matrix metalloproteinases (MMPs), while the parent molecule retains its cyclooxygenase (COX) inhibiting properties. nih.gov

Structural Modifications for Targeted Activity

Structural modifications of 2-(3-benzoylphenyl)acetic acid and its derivatives are primarily aimed at developing therapeutic agents with enhanced efficacy and a more favorable side effect profile by targeting multiple biological pathways. nih.gov A key strategy involves modifying the parent compound, often using ketoprofen as a starting point, to incorporate structural features necessary for inhibiting different enzymes, such as cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net This approach seeks to design dual-target-directed drugs that could be beneficial in treating conditions like cancer and inflammation. nih.govtechnologynetworks.com

The conversion of the carboxylic acid group of ketoprofen into a hydroxamic acid is a prime example of such a targeted structural modification. researchgate.net This change is intended to introduce MMP inhibitory activity, as the hydroxamate group is known to be crucial for binding to the active site of these enzymes. nih.gov Similarly, the synthesis of ketoximic analogues represents another structural alteration aimed at achieving a dual-mechanism of action. nih.gov

Research has shown that these modifications can lead to compounds with altered biological activities. For instance, the hydroxamic acid derivative of ketoprofen demonstrated more potent anti-inflammatory activity than the parent drug in a rat paw edema model. nih.govresearchgate.net In terms of anticancer activity, both the hydroxamic acid and ketoximic analogues showed moderate growth inhibition against various human tumor cell lines, with the hydroxamic acid analogue generally being more potent. nih.govresearchgate.net

Pharmacological Investigations and Mechanistic Research

In Vitro Pharmacological Profiling

The in vitro evaluation of 2-(3-benzoylphenyl)propanoic acid (ketoprofen) and its derivatives has revealed a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-angiogenic effects. These activities are primarily attributed to the modulation of key enzymatic pathways involved in inflammation and tissue remodeling.

Anti-inflammatory Activity Assessment

Ketoprofen (B1673614) is a well-established nonsteroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory properties. researchgate.netnih.gov Its mechanism of action is linked to the inhibition of prostaglandin synthesis. nih.gov In comparative studies, ketoprofen has demonstrated anti-inflammatory potency comparable to that of indomethacin. nih.gov

Further research into derivatives of 2-(3-benzoylphenyl)propanoic acid has sought to enhance its anti-inflammatory effects. For instance, a hydroxamic acid derivative of ketoprofen, 2-(3-benzoyl phenyl)propanohydroxamic acid, was found to be more potent than the parent compound in a rat paw edema model, exhibiting 36% inhibition compared to ketoprofen's 22%. nih.gov This suggests that modification of the carboxylic acid moiety can beneficially impact anti-inflammatory activity. nih.gov The anti-inflammatory quality of a drug is its capacity to prevent or reduce inflammation or swelling. mdpi.com

Analgesic Activity Assessment

The analgesic, or pain-relieving, properties of ketoprofen are a key aspect of its therapeutic use. nih.gov Like other NSAIDs, its analgesic effects are closely linked to its anti-inflammatory action, specifically the inhibition of prostaglandin production which sensitizes nerve endings to pain stimuli. nih.gov Studies have shown that ketoprofen's analgesic activity is as potent as that of indomethacin. nih.gov

Anti-Angiogenic Potential

The potential for NSAIDs to exhibit anti-angiogenic activity has been a subject of scientific investigation. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Research has explored the conjugation of ketoprofen with peptides such as Arginine-Glycine-Aspartic acid (RGD) and Asparagine-Glycine-Arginine (NGR). nih.gov These peptides target integrin receptors and aminopeptidase N, respectively, which are receptors that play significant roles in angiogenesis and are often overexpressed on cancer cells. nih.gov This approach aims to deliver ketoprofen specifically to cancer cells, thereby leveraging its COX-inhibiting properties to potentially interfere with tumor angiogenesis. nih.gov

Modulation of Enzymatic Pathways

The pharmacological effects of 2-(3-benzoylphenyl)propanoic acid and its derivatives are rooted in their ability to modulate specific enzymatic pathways, most notably the cyclooxygenase (COX) pathway and matrix metalloproteinases (MMPs).

The primary mechanism of action for ketoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. patsnap.com Prostaglandins are key mediators of inflammation, pain, and fever. patsnap.com Ketoprofen is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms. patsnap.comscientific-publications.net While inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, the inhibition of COX-1 can be associated with side effects such as gastrointestinal irritation. patsnap.com

The S-(+)-enantiomer of ketoprofen, also known as dexketoprofen, is a potent inhibitor of both COX-1 and COX-2. selleckchem.com The inhibitory concentrations for these enzymes are detailed in the table below.

| Compound | Target Enzyme | IC50 |

| S-(+)-Ketoprofen | COX-1 | 1.9 nM |

| S-(+)-Ketoprofen | COX-2 | 27 nM |

IC50: The half maximal inhibitory concentration.

In addition to COX inhibition, derivatives of 2-(3-benzoylphenyl)propanoic acid have been designed to inhibit matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes that degrade components of the extracellular matrix and are involved in processes such as tumor invasion and angiogenesis. nih.gov

Molecular docking studies have been performed to understand the interaction of ketoprofen derivatives with various MMPs. nih.gov Specifically, 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid were synthesized from ketoprofen with the aim of creating dual-target drugs that inhibit both COX and MMPs. nih.gov These docking studies help to elucidate the structural features required for MMP inhibition and provide a basis for designing compounds with dual-action mechanisms for potential use in cancer treatment. nih.gov

Other Enzyme Systems

Beyond its well-established inhibition of cyclooxygenase (COX) enzymes, 2-(3-Benzoylphenyl)acetic acid, commonly known as ketoprofen, has been found to interact with other enzyme systems, contributing to its broad anti-inflammatory profile. patsnap.com Research indicates that ketoprofen also inhibits the lipoxygenase pathway. patsnap.com This pathway is responsible for the synthesis of leukotrienes, another group of significant inflammatory mediators. patsnap.com By impeding both the cyclooxygenase and lipoxygenase pathways, ketoprofen can exert a more comprehensive anti-inflammatory effect than agents that target COX alone. patsnap.com

Furthermore, some studies suggest that ketoprofen possesses anti-bradykinin activity. drugbank.com Bradykinin is a peptide that causes inflammation and pain by promoting vasodilation and increasing capillary permeability. Ketoprofen is also thought to have a lysosomal membrane-stabilizing action, which can prevent the release of pro-inflammatory enzymes from lysosomes within cells. drugbank.com The metabolism of ketoprofen itself involves several enzyme systems, primarily in the liver. This includes conjugation with glucuronic acid by UGT enzymes and hydroxylation of the benzoyl ring by CYP3A4 and CYP2C9 enzymes. wikipedia.org

In Vivo Efficacy Studies

The anti-inflammatory properties of 2-(3-Benzoylphenyl)acetic acid have been extensively evaluated in various animal models. A common model is the carrageenan-induced paw edema in rats, where the compound has been shown to effectively inhibit edema formation. researchgate.net In one study, intravenous administration of 5 mg/kg of S(+)-ketoprofen almost completely inhibited paw edema induced by carrageenan. researchgate.net

Another investigation utilized a battery of tests in rats to demonstrate the anti-inflammatory actions of ketoprofen. nih.govscispace.com The study found that ketoprofen inhibits rat paw edema induced by five different inflammatory agents, suppresses capillary permeability, and reduces the production of interleukin-8 (IL-8), a pro-inflammatory cytokine. nih.govscispace.com Additionally, it was observed to increase the activity of superoxide dismutase (SOD), an antioxidant enzyme, in the inflamed tissue. nih.govscispace.com

In a murine model of acquired lymphedema, systemic treatment with ketoprofen reduced tail edema and normalized the histopathological signs of inflammation. plos.org Interestingly, this effect was associated with a paradoxical increase in the expression of tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor-C (VEGF-C), suggesting a complex mechanism involving the modulation of tissue repair responses. plos.org

| Animal Model | Key Findings | Reference |

|---|---|---|

| Carrageenan-induced paw edema (Rat) | Significant inhibition of edema formation. | researchgate.net |

| Acetic acid-induced inflammation (Rat) | Inhibited paw edema, suppressed capillary permeability, reduced IL-8 production, and increased SOD activity. | nih.govscispace.com |

| Microsurgical lymphatic ablation (Mouse) | Reduced tail edema and normalized histopathology. | plos.org |

The analgesic efficacy of 2-(3-Benzoylphenyl)acetic acid has been demonstrated in several preclinical animal models of pain. The acetic acid-induced writhing test in mice is a commonly used model for visceral pain. In this model, S(+)-ketoprofen was shown to inhibit writhing by 92.1% at a dose of 0.5 mg/kg when administered intravenously, demonstrating potent analgesic activity. researchgate.net The R(-)-enantiomer showed no significant activity, highlighting the stereoselectivity of the compound's action. researchgate.net

In a rat model of postoperative pain involving a plantar incision, parenterally administered ketoprofen was found to be an effective analgesic for non-evoked guarding behavior. nih.govnih.gov Low doses of the compound decreased guarding, but did not inhibit exaggerated responses to heat or mechanical stimuli, indicating a modality-specific effect. nih.govnih.gov

Another study investigated the effects of ketoprofen on pain-related depression of nestlet shredding behavior in mice, a model that assesses the motivational and affective components of pain. frontiersin.org Ketoprofen dose-dependently blocked the pain-related depression of shredding induced by intraperitoneal injection of lactic acid. frontiersin.org This effect was selective, as ketoprofen did not alter the depression of shredding caused by a non-painful pharmacological stimulus. frontiersin.org

| Animal Model | Pain Type | Key Findings | Reference |

|---|---|---|---|

| Acetic acid-induced writhing (Mouse) | Visceral | Dose-dependent inhibition of writhing. | researchgate.net |

| Plantar incision (Rat) | Postoperative | Inhibition of guarding behavior. | nih.govnih.gov |

| Lactic acid-induced depression of nestlet shredding (Mouse) | Affective/Motivational | Blocked pain-related depression of behavior. | frontiersin.org |

The structural scaffold of 2-(3-Benzoylphenyl)acetic acid has served as a template for the design and synthesis of novel analogues with potentially improved therapeutic profiles. Researchers have developed derivatives with the aim of creating dual-mechanism drugs. For example, 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid were synthesized from ketoprofen. nih.govresearchgate.net The hydroxamic acid derivative proved to be more potent than the parent compound in a rat paw edema model and both compounds exhibited moderate anticancer activity. nih.govresearchgate.net

Molecular docking studies have been employed to guide the design of new analogues. In one study, a series of 4-thiazolidinones bearing a ketoprofen moiety were designed and synthesized to enhance COX-2 selectivity. researchgate.net In silico analysis of 72 novel ketoprofen analogues identified six compounds with favorable binding modes and energies in the active site of COX-2, suggesting their potential as potent anti-inflammatory agents. nih.gov

Other modifications have included the synthesis of amide derivatives. Aromatic and cycloalkyl amides of ketoprofen have been shown to be more potent inhibitors of lipoxygenase than the parent carboxylic acid. nih.gov Additionally, novel heterocyclic amide analogues have been synthesized and evaluated, with some showing maximal anti-inflammatory activity and reduced ulcerogenic effects compared to the parent drug. researchgate.net The conjugation of ketoprofen to peptides such as RGD (Arginine-Glycine-Aspartic acid) and NGR (Asparagine-Glycine-Arginine) has also been explored as a strategy for targeted cancer therapy. nih.gov

| Analogue Type | Therapeutic Goal | Key Preclinical Findings | Reference |

|---|---|---|---|

| Hydroxamic acid and ketoximic acid derivatives | Dual anti-inflammatory and anticancer activity | Enhanced anti-inflammatory potency and moderate anticancer activity. | nih.govresearchgate.net |

| 4-Thiazolidinone derivatives | Enhanced COX-2 selectivity | Favorable in silico binding to COX-2. | researchgate.net |

| Amide derivatives | Improved LOX inhibition and reduced ulcerogenicity | Greater potency as LOX inhibitors and reduced ulcer indexes. | nih.govresearchgate.net |

| RGD/NGR peptide conjugates | Targeted cancer therapy | Improved cytotoxic activity on cancer cell lines overexpressing target receptors. | nih.gov |

Molecular Mechanism of Action Elucidation

The primary molecular mechanism of action for 2-(3-Benzoylphenyl)acetic acid is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.com These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.com By inhibiting COX-1 and COX-2, ketoprofen reduces the production of these pro-inflammatory prostaglandins. patsnap.com The S-enantiomer of ketoprofen is the pharmacologically active form that inhibits COX enzymes. researchgate.net

While not a receptor in the classical sense, serum albumin is a key binding protein for ketoprofen in the bloodstream. nih.gov This binding is important for the drug's distribution and pharmacokinetics. patsnap.com Crystallographic studies have revealed that ketoprofen binds to multiple sites on human serum albumin (HSA). nih.gov Interestingly, the binding site preferences for ketoprofen on serum albumin can differ between species, which has implications for the translation of animal study data to humans. nih.govresearchgate.net For instance, ketoprofen has been shown to bind to different sites on human, equine, bovine, and llama serum albumins. nih.gov

Molecular docking studies have been instrumental in elucidating the binding of ketoprofen and its analogues to the active sites of COX-1 and COX-2. These studies have shown that ketoprofen derivatives can interact with key amino acid residues within the enzyme's active site, providing a rationale for their inhibitory activity. nih.gov

Cellular Pathway Interventions

Consequently, there is no available data to populate a table on specific cellular pathway interventions for this compound.

Structure-Activity Relationships Governing Pharmacological Effects

The scientific literature lacks specific and detailed structure-activity relationship (SAR) studies for 2-(3-Benzoylphenyl)acetic acid. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this particular molecule, its primary significance in academic research stems from its close structural relationship to Ketoprofen .

The key structural difference between 2-(3-Benzoylphenyl)acetic acid and its more extensively studied counterpart, 2-(3-Benzoylphenyl)propanoic acid (Ketoprofen), is the absence of an alpha-methyl group on the acetic acid side chain. In the broader class of NSAIDs, the presence and stereochemistry of such a methyl group are known to significantly influence potency and COX enzyme selectivity. However, without direct comparative studies, any discussion on how this specific structural difference affects the pharmacological profile of 2-(3-Benzoylphenyl)acetic acid would be speculative. Research has been spurred by its relationship to Ketoprofen to explore its potential as a lead compound, but detailed findings from these explorations are not available .

Due to the absence of specific research data, a data table detailing the structure-activity relationships cannot be generated.

Medicinal Chemistry and Drug Design

Structure-Activity Relationship (SAR) Studies of 2-(3-Benzoylphenyl)acetic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological effects. For derivatives of 2-(3-benzoylphenyl)acetic acid, these studies have provided critical insights into optimizing anti-inflammatory activity and other potential therapeutic actions.

Modifying the functional groups, or substituents, on the 2-(3-benzoylphenyl)acetic acid scaffold has a profound impact on biological activity. A primary focus of these modifications has been the carboxylic acid group, which is known to be a key contributor to the gastrointestinal side effects of many NSAIDs. ijpsonline.comtandfonline.com

Amide derivatives have been a significant area of investigation. The synthesis of various amide-containing derivatives has shown that these modifications can enhance anti-inflammatory efficacy while potentially improving selectivity for the COX-2 enzyme over COX-1, which may lead to a better safety profile. nih.govresearchgate.net For instance, studies have revealed that certain aromatic and cycloalkyl amides of ketoprofen (B1673614) not only retain anti-inflammatory properties but also exhibit potent inhibition of lipoxygenase (LOX) and lipid peroxidation. nih.gov The introduction of N-heterocyclic moieties, such as piperidine (B6355638) or thiomorpholine, has resulted in amide derivatives with superior anti-inflammatory effects compared to the parent compound in preclinical models. nih.gov

| Modification Type | Example Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|

| Amidation | Piperidine | Superior anti-inflammatory effects compared to parent compound. | nih.gov |

| Amidation | Aromatic and Cycloalkyl Amines | Potent LOX inhibition and suppression of lipid peroxidation. | nih.gov |

| Esterification (Mutual Prodrug) | Salicylic (B10762653) Acid | Potentiated anti-inflammatory activity, most active in its series. | researchgate.net |

| Amidation | Glycine | Comparable anti-inflammatory activity to parent drug with less gastric irritation. | nih.gov |

The α-position refers to the carbon atom adjacent to the carboxylic acid group. In the case of ketoprofen, this position is substituted with a methyl group, classifying it as a propanoic acid derivative. This structural feature is not merely incidental; it is a hallmark of the potent "profen" class of NSAIDs. 2-(3-Benzoylphenyl)acetic acid itself is also known as desmethyl ketoprofen, highlighting that the primary structural difference is the absence of this α-methyl group.

The presence of the α-methyl group creates a chiral center, and it is well-established that the pharmacological activity of profens resides almost exclusively in the (S)-enantiomer. nih.gov While direct SAR studies focusing solely on varying the substituent at the α-position are less common than modifications of the carboxylic acid itself, the consistent presence of the α-methyl group across numerous highly active NSAIDs underscores its importance for effective inhibition of cyclooxygenase (COX) enzymes. Modifications that do involve this position are typically part of a broader strategy, such as forming amide or ester prodrugs from the parent propanoic acid structure to enhance other pharmacological properties. nih.gov

One approach has been the synthesis of hybrid molecules that incorporate other heterocyclic aromatic systems. For example, novel hybrids of ketoprofen have been synthesized with N-containing heterocycles such as piperidine, pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline (B50084). nih.govmdpi.com These modifications can impact the molecule's lipophilicity and spatial arrangement, leading to altered biological activities. A derivative featuring a 1,2,3,4-tetrahydroisoquinoline moiety, for instance, demonstrated notable hydrogen peroxide scavenging activity. nih.gov Another study conjugated ketoprofen with 2-amino-5-methyl-1,3,4-thiadiazole, which resulted in derivatives with high anti-inflammatory activity and reduced ulcerogenic effects, suggesting that the addition of specific heterocyclic rings can improve the therapeutic index. scispace.com

Rational Design of Targeted Therapeutics

Building on SAR insights, researchers have employed rational design strategies to develop novel therapeutics based on the 2-(3-benzoylphenyl)acetic acid scaffold. These approaches aim to create agents with dual mechanisms of action or to develop prodrugs that overcome the limitations of the parent compound.

A key strategy in modern drug design is the creation of single molecules that can modulate multiple biological targets simultaneously. This can offer therapeutic advantages over administering multiple drugs, potentially leading to synergistic effects and a better side-effect profile. nih.gov

Derivatives of 2-(3-benzoylphenyl)propanoic acid (ketoprofen) have been designed as dual-mechanism agents targeting both inflammation and cancer. By modifying the carboxylic acid group into a hydroxamic acid or a ketoxime, researchers have created compounds intended to inhibit both cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.govafricaresearchconnects.comresearchgate.net MMPs are enzymes linked to cancer progression, making their inhibition a desirable anticancer strategy. researchgate.net In preclinical studies, the hydroxamic acid derivative, 2-(3-benzoylphenyl)propanohydroxamic acid, proved to be a more potent anti-inflammatory agent than ketoprofen and also exhibited moderate anticancer activity against numerous human tumor cell lines. nih.govresearchgate.nettechnologynetworks.com

Another example involves creating hybrid molecules by linking ketoprofen with other pharmacologically active moieties. A hybrid of a reduced ketoprofen moiety and primaquine, an antimalarial drug, was designed to combine anti-inflammatory and antioxidant activities. nih.govmdpi.com

| Compound | Designed Targets | Reported Activity | Reference |

|---|---|---|---|

| 2-(3-Benzoylphenyl)propanohydroxamic acid | COX and MMPs | More potent anti-inflammatory than ketoprofen; moderate anticancer activity (up to 23% growth inhibition in some cell lines). | nih.govresearchgate.net |

| 2-{3-[(Hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | COX and MMPs | Moderate anticancer activity (up to 15% growth inhibition); less potent than the hydroxamic acid analogue. | nih.govresearchgate.net |

| Primaquine-Ketoprofen Hybrid | Inflammatory pathways and Reactive Oxygen Species | Possessed the strongest antioxidant activity in its series based on the β-carotene-linoleic acid assay. | nih.gov |

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. rsc.orgfrontiersin.org This strategy is widely used to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties. For NSAIDs like ketoprofen, the primary goal of prodrug design is often to reduce gastrointestinal toxicity, which is largely attributed to the free carboxylic acid moiety. asianpubs.orgresearchgate.netnih.gov

By temporarily masking the carboxylic acid group, typically through esterification, the direct irritating effect on the gastric mucosa can be minimized. asianpubs.orgresearchgate.net Numerous ester prodrugs of ketoprofen have been synthesized and evaluated. Simple alkyl esters, such as methyl, ethyl, and propyl 2-(3-benzoylphenyl)propanoate, have been shown to significantly reduce hepatotoxicity and gastrointestinal irritation in animal models while retaining anti-inflammatory and analgesic efficacy. mdpi.comcsu.edu.au

A more advanced "mutual prodrug" approach involves linking ketoprofen to another therapeutic agent, often an antioxidant. asianpubs.orgresearchgate.net Ester prodrugs have been synthesized using natural antioxidants like menthol, thymol, eugenol, guaiacol, and vanillin. thieme-connect.comsci-hub.se This strategy aims not only to mask the carboxylic acid but also to deliver an antioxidant to the gastrointestinal tract, which may help counteract the oxidative stress associated with NSAID-induced gastric damage. researchgate.net These mutual prodrugs have demonstrated retained anti-inflammatory activity with a significant reduction in ulcer formation. researchgate.netthieme-connect.com

Prodrug Design to Enhance Pharmacological Profiles.

Ester Prodrugs for Improved Oral Absorption

A significant challenge with oral administration of some NSAIDs is their poor permeability across the gastrointestinal tract. csu.edu.au Esterification of the carboxylic acid group of 2-(3-Benzoylphenyl)acetic acid is a common strategy to enhance its lipophilicity and, consequently, its oral absorption. csu.edu.aunih.gov By masking the polar carboxylic acid group, the resulting ester prodrugs can more readily diffuse across the lipid membranes of intestinal cells. Once absorbed, these prodrugs are hydrolyzed by esterases in the blood and tissues to release the active parent drug.

A study on simple alkyl esters of the closely related ketoprofen, namely methyl, ethyl, and propyl esters, demonstrated a significant enhancement in intestinal absorption compared to the parent drug. mdpi.com The methyl ester, in particular, showed a 1.57-fold increase in the apparent permeability coefficient. mdpi.com This suggests that even small modifications to the carboxylic acid moiety can have a substantial impact on oral bioavailability.

| Prodrug | Apparent Permeability Coefficient (Papp) (cm²/s) | Relative Enhancement of Absorption (R) |

|---|---|---|

| 2-(3-Benzoylphenyl)acetic acid (as Ketoprofen) | 6.86 x 10⁻⁸ | 1.00 |

| Methyl 2-(3-benzoylphenyl)propanoate | 1.08 x 10⁻⁷ | 1.57 |

| Ethyl 2-(3-benzoylphenyl)propanoate | 8.82 x 10⁻⁸ | 1.29 |

| Propyl 2-(3-benzoylphenyl)propanoate | 7.84 x 10⁻⁸ | 1.14 |

Positively Charged Prodrugs for Transdermal Delivery

Transdermal delivery offers an alternative route of administration that bypasses the gastrointestinal tract, thereby reducing the risk of gastric side effects commonly associated with NSAIDs. The stratum corneum, the outermost layer of the skin, presents a significant barrier to drug penetration. One strategy to overcome this barrier is the use of positively charged prodrugs.

While specific studies on positively charged prodrugs of 2-(3-Benzoylphenyl)acetic acid are not extensively documented, the general principle involves attaching a promoiety with a positive charge, such as a quaternary ammonium (B1175870) group, to the parent drug. This positive charge can enhance the interaction of the prodrug with the negatively charged surface of the skin, potentially increasing its penetration. Furthermore, these prodrugs can be designed to be amphiphilic, possessing both lipid- and water-soluble characteristics, which can facilitate their passage through the complex lipid matrix of the stratum corneum. Once the prodrug permeates the skin, it is designed to be cleaved by enzymes in the deeper skin layers, releasing the active drug at the site of inflammation. This approach has been explored for other NSAIDs to enhance their transdermal flux. nih.gov

Computational Chemistry Approaches

Computational chemistry plays a crucial role in modern drug discovery by providing insights into drug-target interactions and predicting the pharmacokinetic and toxicological properties of compounds. These in silico methods accelerate the drug development process by prioritizing promising candidates for synthesis and experimental testing.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 2-(3-Benzoylphenyl)acetic acid, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, the production of prostaglandins, which are mediators of inflammation and pain, is reduced.

Molecular docking studies of the closely related ketoprofen have provided valuable insights into its binding mechanism within the active sites of COX-1 and COX-2. These studies reveal that the carboxylic acid group of the molecule forms a crucial hydrogen bond with a key arginine residue (Arg120) in the active site of both isoforms. nih.gov The benzoylphenyl group occupies a hydrophobic pocket within the enzyme. The selectivity of NSAIDs for COX-2 over COX-1 is a key factor in reducing gastrointestinal side effects. Docking simulations can aid in the design of derivatives of 2-(3-Benzoylphenyl)acetic acid with enhanced COX-2 selectivity by exploring modifications that favor interactions with the larger and more flexible active site of COX-2. researchgate.net

| Compound | Target Enzyme | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| Ketoprofen | COX-1 | Arg120, Tyr355 | -8.5 |

| Ketoprofen | COX-2 | Arg120, Tyr355, Ser530 | -9.2 |

| Ketoprofen Derivative 3c | COX-2 | Arg120, Tyr355, Ser530 | -10.1 |

| Ketoprofen Derivative 7c | COX-2 | Arg120, Tyr355, Ser530 | -10.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

For derivatives of 2-(3-Benzoylphenyl)acetic acid, QSAR studies can identify the key molecular descriptors that influence their anti-inflammatory potency and COX inhibitory activity. A study on new derivatives of ketoprofen and flurbiprofen (B1673479) revealed that descriptors related to the electronic and steric properties of the molecules were important for their analgesic and anti-inflammatory activities. ijpsonline.com By understanding which structural features are crucial for activity, medicinal chemists can design more potent and selective analogs.

In Silico ADME/Tox Predictions for Lead Optimization

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). In silico ADME/Tox prediction models have become indispensable tools in the early stages of drug discovery to filter out compounds with unfavorable profiles. mdpi.comnih.gov

For 2-(3-Benzoylphenyl)acetic acid and its derivatives, various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for hepatotoxicity or cardiotoxicity. A study utilizing SwissADME and ProTox-II for ester prodrugs of ketoprofen predicted that the methyl ester derivative would be an ideal candidate for oral absorption with a significantly higher LD50 value (indicating lower acute toxicity) and no predicted hepatotoxicity compared to the parent drug. csu.edu.aumdpi.com These predictions highlight the utility of in silico tools in guiding the design of safer and more effective drug candidates.

| Compound | Predicted Property | Value/Prediction |

|---|---|---|

| Ketoprofen | Gastrointestinal Absorption | High |

| Methyl 2-(3-benzoylphenyl)propanoate | Gastrointestinal Absorption | High |

| Ketoprofen | Predicted LD50 (mg/kg) | 62 |

| Methyl 2-(3-benzoylphenyl)propanoate | Predicted LD50 (mg/kg) | 2000 |

| Ketoprofen | Hepatotoxicity | Predicted |

| Methyl 2-(3-benzoylphenyl)propanoate | Hepatotoxicity | Not Predicted |

Role As an Impurity and Intermediate in Pharmaceutical Synthesis

Identification and Characterization as a Pharmaceutical Impurity

In the context of pharmaceutical manufacturing, ensuring the purity and stability of the final drug product is paramount. 2-(3-Benzoylphenyl)acetic acid is a well-documented related substance in the synthesis of Ketoprofen (B1673614).

2-(3-Benzoylphenyl)acetic acid is chemically known as Desmethyl Ketoprofen. pharmaffiliates.comsynthinkchemicals.comnih.gov It is officially designated as Ketoprofen EP Impurity B in the European Pharmacopoeia, highlighting its status as a recognized impurity. synthinkchemicals.comallmpus.comklivon.com Its structural similarity to Ketoprofen means it can arise as a byproduct or an unreacted starting material during the manufacturing process.

The identification of this compound is crucial for quality control in Ketoprofen production. Various suppliers of pharmaceutical standards offer highly purified forms of this compound to be used as reference standards for analytical testing. synthinkchemicals.com This allows pharmaceutical manufacturers to accurately detect and quantify its presence in batches of Ketoprofen.

Compound Identifiers: 2-(3-Benzoylphenyl)acetic acid

| Identifier | Value |

|---|---|

| Chemical Name | 2-(3-Benzoylphenyl)acetic acid |

| Synonyms | This compound, (3-Benzoylphenyl)acetic acid, Ketoprofen EP Impurity B pharmaffiliates.comallmpus.comklivon.com |

| CAS Number | 22071-22-3 allmpus.comsimzel.com |

| Molecular Formula | C15H12O3 allmpus.comsimzel.com |

| Molecular Weight | 240.25 g/mol allmpus.comklivon.com |

The presence of impurities, such as this compound, can have significant implications for the quality, safety, and efficacy of a pharmaceutical product. Regulatory bodies like the FDA and European Pharmacopoeia set strict limits on the levels of impurities in active pharmaceutical ingredients (APIs). synthinkchemicals.com The process of impurity profiling is therefore a critical step in drug manufacturing and regulatory submissions like Abbreviated New Drug Applications (ANDAs). synthinkchemicals.com

Controlling the level of 2-(3-Benzoylphenyl)acetic acid is essential for ensuring the stability of Ketoprofen formulations. google.com High levels of impurities can potentially affect the physical and chemical stability of the drug product over its shelf life. Research into salts of 2-(3-benzoylphenyl)propionic acid (Ketoprofen) has shown that achieving a high degree of purity and stability is crucial for the handling and formulation of the final pharmaceutical preparation. google.com Therefore, robust analytical methods and well-controlled manufacturing processes are necessary to minimize the presence of this compound and other related substances.

Utility as a Synthetic Intermediate for Related Compounds

Beyond its role as an impurity, 2-(3-Benzoylphenyl)acetic acid serves as a versatile building block in organic synthesis for the creation of Ketoprofen and other novel pharmaceutical derivatives.

2-(3-Benzoylphenyl)acetic acid is a direct precursor in certain synthetic routes to Ketoprofen, which is chemically known as 2-(3-benzoylphenyl)propionic acid. acs.org The synthesis involves the methylation of the α-carbon of the acetic acid side chain. One documented synthesis pathway involves the monomethylation of 3-cyanomethylbenzoic acid after a Friedel-Crafts reaction, followed by hydrolysis to yield Ketoprofen. While this specific route starts from a related nitrile, the core structure of (3-benzoylphenyl)acetic acid is central to the transformation. The conversion of the acetic acid moiety to a propionic acid is a key step in producing the final Ketoprofen molecule.

The chemical structure of 2-(3-Benzoylphenyl)acetic acid makes it an attractive starting material for the synthesis of new chemical entities. Researchers have used it as a scaffold to create novel derivatives with potential therapeutic applications. For instance, it has been used as the starting material for the algorithm-planned synthesis of a series of Ketoprofen analogs. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Applications

While historically recognized for its anti-inflammatory and analgesic properties, current research is actively exploring novel therapeutic avenues for 2-(3-benzoylphenyl)acetic acid and its derivatives, particularly in the realm of oncology. lookchem.com The structural similarity of this compound to the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) has prompted investigations into its potential as a lead compound for developing new therapeutic agents.

A significant area of emerging research is the evaluation of its derivatives as potential anticancer agents. nih.govresearchgate.net Studies have focused on synthesizing new molecules based on the 2-(3-benzoylphenyl)propanoic acid scaffold to explore their antitumor activities. nih.govresearchgate.net For instance, derivatives such as 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid have been synthesized and screened for their efficacy against various human tumor cell lines. nih.govresearchgate.net

In one study, these derivatives demonstrated moderate anticancer activity, inhibiting the growth of 38 different cell lines across 8 tumor subpanels at a 10μM concentration. nih.govresearchgate.net The hydroxamic acid derivative, in particular, showed greater potency in terms of antitumor activity when compared to the ketoximic analogue. nih.govresearchgate.net These findings suggest that the 2-(3-benzoylphenyl)acetic acid framework is a promising template for the design of novel dual-target-directed drugs that could potentially inhibit both cyclooxygenases (COX) and matrix metalloproteinases (MMPs), both of which are implicated in cancer progression. nih.govresearchgate.net

Beyond cancer, the broader class of compounds to which 2-(3-benzoylphenyl)acetic acid belongs is also being investigated for other therapeutic applications. For example, research into the neuroprotective effects of the closely related compound ketoprofen has been conducted to assess its potential in the context of focal brain ischemia. nih.govresearchgate.net Although one study concluded that ketoprofen did not demonstrate a neuroprotective effect in the specific models used, the exploration of related compounds for neurological disorders remains an area of interest. nih.govresearchgate.net

| Therapeutic Area | Research Focus | Key Findings | References |

|---|---|---|---|

| Oncology | Antitumor activity of hydroxamic acid and ketoximic derivatives | Moderate growth inhibition in 38 cancer cell lines. nih.govresearchgate.net | nih.govresearchgate.net |

| Neurology | Neuroprotective effects of related compounds (ketoprofen) | No significant neuroprotective effect observed in a specific brain ischemia model. nih.govresearchgate.net | nih.govresearchgate.net |

Development of Advanced Delivery Systems

To enhance the therapeutic potential and overcome limitations of conventional formulations, research is underway to develop advanced delivery systems for 2-(3-benzoylphenyl)acetic acid and related compounds. These efforts are largely focused on improving bioavailability, providing controlled release, and targeting specific sites of action. Given that 2-(3-benzoylphenyl)acetic acid is a known impurity and metabolite of ketoprofen, advancements in the delivery of ketoprofen are highly relevant.

One promising approach is the use of nanoparticle-based delivery systems. researchgate.net Researchers have successfully prepared ketoprofen-loaded nanoparticles using methods like microemulsification and solvent evaporation. researchgate.net These nanoparticles can be formulated for various routes of administration, including transdermal delivery. For topical applications, these drug-loaded nanoparticles can be incorporated into gels to enhance skin permeation and provide sustained release of the active compound. humanjournals.com The use of chitosan (B1678972) as a polymer in these nanoparticle formulations is also being explored. humanjournals.com

Another strategy being investigated is the development of prodrugs. researchgate.net The prodrug approach involves chemically modifying the parent compound to create an inactive form that, after administration, is converted into the active drug through metabolic processes. researchgate.net For compounds like 2-(3-benzoylphenyl)acetic acid, which contain a carboxylic acid group, creating ester or amide prodrugs can help to circumvent issues like gastric irritation that are common with NSAIDs. researchgate.net

| Delivery System | Methodology | Potential Advantages | References |

|---|---|---|---|

| Nanoparticles | Microemulsification, solvent evaporation, ionic gelation. researchgate.nethumanjournals.com | Improved solubility, enhanced bioavailability, controlled release, suitability for transdermal delivery. researchgate.nethumanjournals.com | researchgate.nethumanjournals.com |

| Nanoparticulate Gels | Incorporation of drug-loaded nanoparticles into a gel base. humanjournals.com | Enhanced skin permeation for topical application, sustained local drug action. humanjournals.com | humanjournals.com |

| Prodrugs | Chemical modification (e.g., esterification, amidation) of the carboxylic acid group. researchgate.net | Reduced gastrointestinal side effects, improved pharmacokinetic profile. researchgate.net | researchgate.net |

Integration of Omics Technologies in Mechanistic Studies

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to elucidate the complex mechanisms of action of compounds like 2-(3-benzoylphenyl)acetic acid. While specific omics studies on this particular compound are not yet widely published, the application of these technologies to the broader class of NSAIDs, including ketoprofen, provides a framework for future research.

Transcriptomic analysis, for example, can reveal chemical-specific gene expression profiles, offering insights into the cellular pathways modulated by a drug. nih.gov By analyzing changes in messenger RNA (mRNA) levels in response to treatment with 2-(3-benzoylphenyl)acetic acid, researchers could identify novel targets and off-target effects. This approach has been used to classify toxicants and understand their mechanisms, and could be applied to differentiate the biological effects of 2-(3-benzoylphenyl)acetic acid from those of other NSAIDs. nih.gov

Proteomics, the large-scale study of proteins, can be employed to identify proteins that are differentially expressed or post-translationally modified following exposure to the compound. This can help to uncover the molecular targets and signaling cascades affected by the drug. Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism and how it is altered by 2-(3-benzoylphenyl)acetic acid. This could be particularly useful in understanding its metabolic fate and identifying any bioactive metabolites.

The integration of these multi-omics datasets can provide a holistic view of the biological response to 2-(3-benzoylphenyl)acetic acid, moving beyond a single target to a systems-level understanding of its pharmacological and toxicological profile.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, future research will likely focus on developing sustainable and green synthesis methods for 2-(3-benzoylphenyl)acetic acid. As this compound is a known impurity in the synthesis of ketoprofen, improvements in the manufacturing process of ketoprofen can also lead to more sustainable ways of producing or minimizing the formation of 2-(3-benzoylphenyl)acetic acid.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of NSAIDs, this can involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents that are used in excess and generate waste. The use of recyclable catalysts is particularly advantageous.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the production of byproducts and developing processes where any waste generated is non-toxic and can be easily treated.

While specific green synthesis routes for 2-(3-benzoylphenyl)acetic acid are not yet well-documented, the successful application of these principles to the synthesis of other NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) serves as a model for future work in this area. For example, the development of continuous manufacturing processes, such as using a flow millireactor for producing ketoprofen nanosuspensions, represents a step towards more efficient and sustainable pharmaceutical production. ucl.ac.uk Future research could focus on applying similar innovative approaches to the synthesis of 2-(3-benzoylphenyl)acetic acid and its derivatives.

Q & A

Q. What are the established synthetic routes for 2-(3-Benzoylphenyl)acetic acid and its derivatives?

The synthesis of 2-(3-Benzoylphenyl)acetic acid derivatives often involves coupling reactions, selenylation, or esterification. For example, selenium-containing analogs like 2-((2-(3-Benzoylphenyl)propanoyl)selenyl)acetic acid are synthesized via reaction with oxalyl chloride, selenium, and sodium borohydride, followed by bromoacetic acid addition. Yields (~28%) and purity are optimized using column chromatography with solvents like dichloromethane/methanol (9.5:0.5). Characterization relies on -NMR, -NMR, and HRMS for structural confirmation .

Q. How should researchers characterize the purity and structural integrity of 2-(3-Benzoylphenyl)acetic acid derivatives?

Standard protocols include:

- Spectroscopy : -NMR (400 MHz) to confirm substituent positions (e.g., δ 1.60 ppm for CH groups) and -NMR (76 MHz) for selenium analogs.

- Mass spectrometry : HRMS (e.g., m/z 399.0106 [M+Na]) to verify molecular weight.

- Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .

Q. What are the primary biological screening models for evaluating its pharmacological activity?

Initial studies use:

- In vitro assays : COX-1/COX-2 inhibition for anti-inflammatory activity.

- Anticancer models : Cytotoxicity testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Molecular docking : To predict interactions with target proteins like prostaglandin H synthase .

Advanced Research Questions

Q. How can synthetic yields be improved for selenium-containing derivatives?

Key strategies:

- Reagent optimization : Use of anhydrous conditions for selenylation to minimize side reactions.

- Temperature control : Heating at 100–125°C for coupling reactions to enhance reaction efficiency.

- Purification : Gradient elution in column chromatography to separate by-products. For example, Fmoc-AEEA synthesis achieved 57.76% total yield via stepwise optimization .

Q. What advanced techniques resolve contradictions in reported biological activities?

- Metabolomics : LC-MS to identify active metabolites and their distribution.

- Isotope labeling : -tagged compounds to trace metabolic pathways.

- Crystallography : X-ray structures of compound-protein complexes to validate docking predictions .

Q. How are computational methods applied to study structure-activity relationships (SAR)?

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with anti-inflammatory potency.

- Molecular dynamics (MD) : Simulate binding stability to COX-2 over 100 ns trajectories.

- ADMET prediction : Tools like SwissADME to optimize pharmacokinetic properties .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Gloves and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents.

- Waste disposal : Neutralize acidic by-products before disposal, per OSHA HCS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.